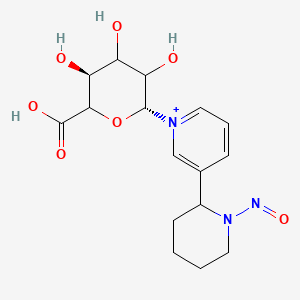

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is a complex organic compound with a unique structure that includes multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high yield. The scalability of the synthesis process is crucial for its application in various industries.

Análisis De Reacciones Químicas

Types of Reactions

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitroso group can be reduced to an amine.

Substitution: The pyridinium group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitroso group results in the formation of an amine.

Aplicaciones Científicas De Investigación

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in cellular processes and signaling pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .

Actividad Biológica

(R,S)-N2-Nitroso-Anabasine N'-beta-D-Glucuronide is a nitrosamine derivative of anabasine, a minor tobacco alkaloid. This compound has garnered attention due to its potential biological activities, particularly in relation to tobacco exposure and its implications for health. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and relevance as a biomarker.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group attached to the anabasine structure, which is a pyridine alkaloid. The glucuronide conjugation plays a crucial role in the metabolism of this compound, influencing its biological activity and excretion.

Metabolism and Pharmacokinetics

The metabolism of (R,S)-N2-Nitroso-Anabasine involves several pathways, primarily through glucuronidation. This process enhances solubility and facilitates excretion via urine. A study analyzing urinary concentrations of anabasine and its glucuronides indicated that glucuronidated forms are prevalent in smokers, suggesting significant metabolic conversion .

Table 1: Metabolic Pathways of Anabasine and Its Derivatives

Toxicological Effects

The nitrosamine derivatives, including (R,S)-N2-Nitroso-Anabasine, are recognized for their potential carcinogenic effects. Nitrosamines are known to form DNA adducts, leading to mutations that can initiate cancer development. Quantum chemical calculations suggest that these compounds can activate pathways that enhance their carcinogenic potential .

Case Studies

- Urinary Biomarker Studies : A significant study involving 827 smokers demonstrated that urinary concentrations of anabasine were correlated with nicotine exposure levels. The presence of glucuronide conjugates was indicative of metabolic processing and potential toxicity .

- Carcinogenicity Assessment : Research has highlighted the role of nitrosamines in tobacco-related cancers. The formation of DNA adducts from compounds like (R,S)-N2-Nitroso-Anabasine underscores the importance of understanding their biological activity in the context of tobacco use .

Analytical Methods for Detection

Detection of (R,S)-N2-Nitroso-Anabasine and its metabolites typically employs advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the quantification of low-level exposures and provide insights into the pharmacokinetics of the compound .

Table 2: Analytical Parameters for Detection

| Parameter | Value |

|---|---|

| Limit of Quantitation | 0.5 ng/mL |

| Calibration Range | 0.5 - 100 ng/mL |

| Recovery Rate | >90% |

Propiedades

IUPAC Name |

(3S,6R)-3,4,5-trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7/c20-11-12(21)14(16(23)24)26-15(13(11)22)18-6-3-4-9(8-18)10-5-1-2-7-19(10)17-25/h3-4,6,8,10-15,20-22H,1-2,5,7H2/p+1/t10?,11?,12-,13?,14?,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQJGRMFKQFEI-LJCZPVBQSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)O)O)O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(C1)C2=C[N+](=CC=C2)[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N3O7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.